N-(3-chloro-2-methylphenyl)-4-propoxynaphthalene-1-sulfonamide
Overview
Description
N-(3-chloro-2-methylphenyl)-4-propoxynaphthalene-1-sulfonamide is a complex organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a naphthalene ring system substituted with a sulfonamide group, a propoxy group, and a chloromethylphenyl group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-2-methylphenyl)-4-propoxynaphthalene-1-sulfonamide typically involves multiple steps, starting with the preparation of the naphthalene sulfonamide coreThe final step involves the coupling of the 3-chloro-2-methylphenyl group to the naphthalene sulfonamide core under specific reaction conditions, such as the use of a suitable base and solvent .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency and scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-2-methylphenyl)-4-propoxynaphthalene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific substituents on the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups .
Scientific Research Applications
N-(3-chloro-2-methylphenyl)-4-propoxynaphthalene-1-sulfonamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(3-chloro-2-methylphenyl)-4-propoxynaphthalene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfonamide group can form hydrogen bonds with target proteins, while the propoxy and chloromethylphenyl groups can enhance binding affinity and specificity. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
N-(3-chloro-2-methylphenyl)-4-methoxynaphthalene-1-sulfonamide: Similar structure but with a methoxy group instead of a propoxy group.
N-(3-chloro-2-methylphenyl)-4-ethoxynaphthalene-1-sulfonamide: Similar structure but with an ethoxy group instead of a propoxy group.
Uniqueness
N-(3-chloro-2-methylphenyl)-4-propoxynaphthalene-1-sulfonamide is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. The propoxy group, in particular, can influence the compound’s solubility and reactivity, making it suitable for specific applications that similar compounds may not be able to achieve .
Properties
IUPAC Name |
N-(3-chloro-2-methylphenyl)-4-propoxynaphthalene-1-sulfonamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClNO3S/c1-3-13-25-19-11-12-20(16-8-5-4-7-15(16)19)26(23,24)22-18-10-6-9-17(21)14(18)2/h4-12,22H,3,13H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYRBDJUXFVXZKV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C2=CC=CC=C21)S(=O)(=O)NC3=C(C(=CC=C3)Cl)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClNO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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